ethyl 2-[(3E)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxo-2-(3-phenoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-[3-(FURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazole ring, and a pyrrole ring
Preparation Methods
The synthesis of ETHYL 2-[3-(FURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the thiazole ring: This typically involves the condensation of a thioamide with a haloketone.
Formation of the pyrrole ring: This can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling of the rings: The final step involves coupling the furan, thiazole, and pyrrole rings through a series of condensation and cyclization reactions.
Industrial production methods may involve optimizing these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
ETHYL 2-[3-(FURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Scientific Research Applications
ETHYL 2-[3-(FURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules, providing a versatile platform for chemical modifications.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-(FURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
ETHYL 2-[3-(FURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with similar compounds such as:
Furan derivatives: These compounds share the furan ring and may have similar reactivity and applications.
Thiazole derivatives: Compounds with a thiazole ring may exhibit similar biological activities and synthetic routes.
Pyrrole derivatives: These compounds share the pyrrole ring and may have comparable chemical properties and uses.
The uniqueness of ETHYL 2-[3-(FURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its combination of these rings, providing a multifaceted platform for various applications.
Properties
Molecular Formula |
C28H22N2O7S |
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Molecular Weight |
530.5 g/mol |
IUPAC Name |
ethyl 2-[3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H22N2O7S/c1-3-35-27(34)25-16(2)29-28(38-25)30-22(21(24(32)26(30)33)23(31)20-13-8-14-36-20)17-9-7-12-19(15-17)37-18-10-5-4-6-11-18/h4-15,22,32H,3H2,1-2H3 |
InChI Key |
MRRGQTIXIJSYGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=CC=C4)OC5=CC=CC=C5)C |
Origin of Product |
United States |
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